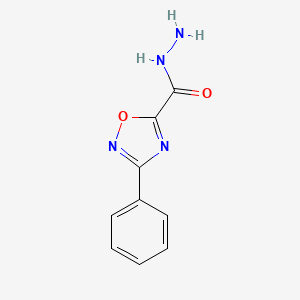
1,3-Bis(DI-I-propylphosphino)propane
Overview
Description
1,3-Bis(DI-I-propylphosphino)propane, also known as dippp, is an organophosphorus compound with the molecular formula C15H34P2 . It has a molecular weight of 276.38 g/mol .
Molecular Structure Analysis
The molecular structure of 1,3-Bis(DI-I-propylphosphino)propane consists of a three-carbon chain with a diisopropylphosphino group attached to the first and third carbons . The exact 3D structure is not provided in the search results.Chemical Reactions Analysis
1,3-Bis(DI-I-propylphosphino)propane is used as a catalyst for various reactions. It has been used for the cross-methylation of aryl chlorides using stabilized dimethylaluminum or dimethylgallium reagents . It is also used in base-free olefin arylation and the efficient carbonylation of aryl chlorides .Physical And Chemical Properties Analysis
1,3-Bis(DI-I-propylphosphino)propane is a colorless to pale yellow liquid . It has a boiling point of 332.0±25.0 °C at 760 mmHg . It is insoluble in water . Other properties such as density, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not provided in the search results .Scientific Research Applications
Catalyst for Kumada Coupling Reaction
1,3-Bis(DI-I-propylphosphino)propane is used as a catalyst for the Kumada coupling reaction . This reaction is a type of cross-coupling reaction, used to generate carbon-carbon bonds by the reaction of a Grignard reagent and an organic halide.
Ligand for Palladium (II) Catalysts
This compound acts as a ligand for palladium (II) catalysts . In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex.
3. Co-polymerization of Carbon Monoxide and Ethylene It is useful for the co-polymerization of carbon monoxide and ethylene to get polyketones . Polyketones are a type of high-performance thermoplastic polymer.
Palladium-Catalyzed Arylation
1,3-Bis(DI-I-propylphosphino)propane is employed in palladium-catalyzed arylation . Arylation is a chemical process that introduces an aryl group into a molecule.
Heck Reaction
It is also used in the Heck reaction , a chemical reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.
Suzuki Reaction
Lastly, it is used in the Suzuki reaction , a type of cross-coupling reaction, where the coupling partners are a boronic acid and an organohalide catalyzed by a palladium(0) complex.
Safety and Hazards
1,3-Bis(DI-I-propylphosphino)propane may be harmful if swallowed . It can cause mild to moderate irritation of the eyes and slight to mild irritation of the skin . Inhalation can cause irritation to the nose, mucous membranes, and respiratory tract . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Future Directions
Mechanism of Action
Target of Action
1,3-Bis(DI-I-propylphosphino)propane is a type of organic compound It’s known to act as a catalyst in various chemical reactions .
Mode of Action
The compound acts as a catalyst for the cross-methylation of aryl chlorides using stabilized dimethylaluminum or dimethylgallium reagents . It is also used in base-free olefin arylation and for the efficient carbonylation of aryl chlorides .
Biochemical Pathways
Its role as a catalyst suggests it facilitates chemical reactions without being consumed, thereby influencing the rate and direction of these reactions .
Pharmacokinetics
As a catalyst, it’s likely to remain unchanged throughout the reaction process .
Result of Action
As a catalyst, 1,3-Bis(DI-I-propylphosphino)propane facilitates chemical reactions, enabling them to proceed more efficiently or under milder conditions . The exact molecular and cellular effects would depend on the specific reactions it catalyzes.
Action Environment
The action of 1,3-Bis(DI-I-propylphosphino)propane can be influenced by various environmental factors. For instance, it’s sensitive to air , suggesting that its stability and efficacy might be affected by exposure to oxygen or moisture. Safety data suggests it should be handled in a well-ventilated place, away from sources of ignition .
properties
IUPAC Name |
3-di(propan-2-yl)phosphanylpropyl-di(propan-2-yl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34P2/c1-12(2)16(13(3)4)10-9-11-17(14(5)6)15(7)8/h12-15H,9-11H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPNDOFSVHOGCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(CCCP(C(C)C)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(DI-I-propylphosphino)propane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



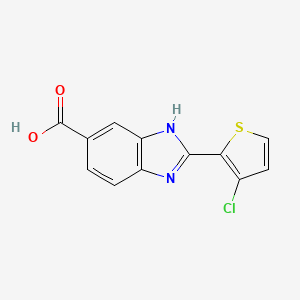
![Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3338336.png)

![6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3338349.png)
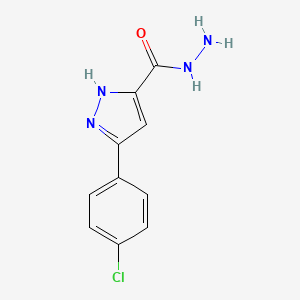
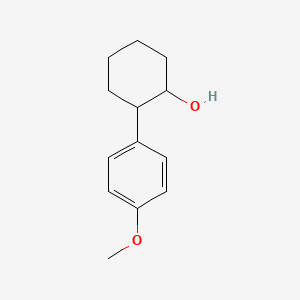
![2-Methylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3338361.png)

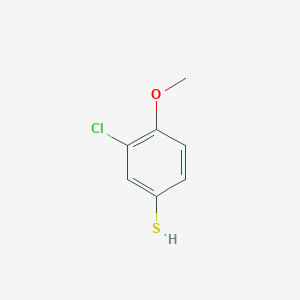
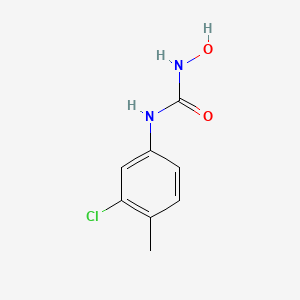
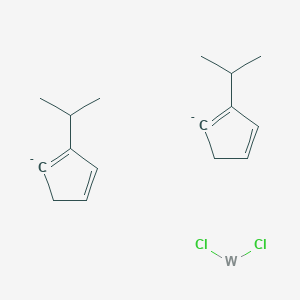
![4-Bromo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B3338389.png)
